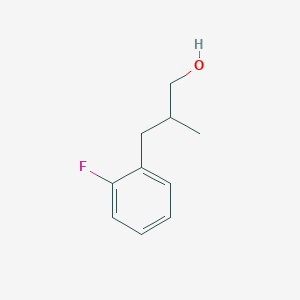![molecular formula C11H14BrN B1400109 N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine CAS No. 1514360-26-9](/img/structure/B1400109.png)
N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine
Overview
Description
N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine, also known as 5-bromo-2-methylphenylcyclopropanamine, is a cyclopropanamine with an aromatic ring containing a bromine atom. It is an organic compound that has been studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been studied for its ability to act as a ligand for various proteins, including enzymes and receptors, and has been found to have a wide range of biological activities.
Scientific Research Applications
Application in CNS Disorders
N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine and its derivatives are being examined as potential therapeutic agents for a variety of central nervous system (CNS) disorders. These disorders include schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The compounds act as functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the methylation of histones, which in turn affects gene expression (Blass, 2016).
Use in Synthesis of Other Compounds
The structure of this compound allows it to be a key component in the synthesis of various other compounds. It has been used in the preparation of bromophenol derivatives with cyclopropyl moiety, which are effective inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are important in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia (Boztaş et al., 2019).
Antiviral Activity
Compounds derived from this compound have also shown promise in antiviral activity. For example, derivatives such as 2,4-diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have demonstrated significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture (Hocková et al., 2003).
Organic Synthesis
The compound and its related structures play a vital role in organic synthesis. For instance, cyclopropyl building blocks, which are crucial in various synthetic pathways, have been advanced using methods that involve cyclopropanamine compounds (Limbach et al., 2004).
properties
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-2-3-10(12)6-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXRXCXMVIICEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1400029.png)
![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)
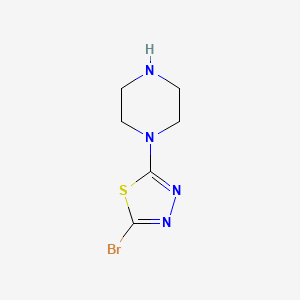
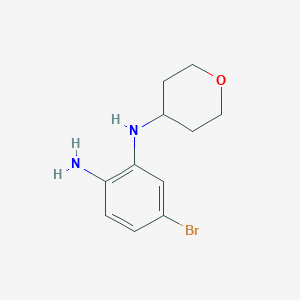
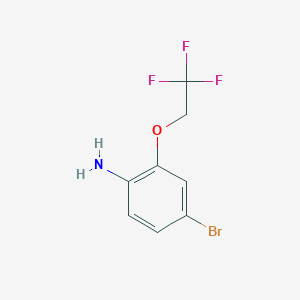
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1400035.png)

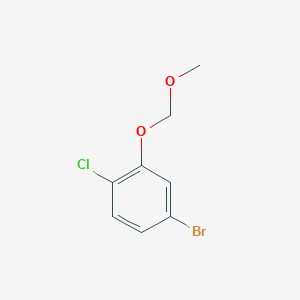
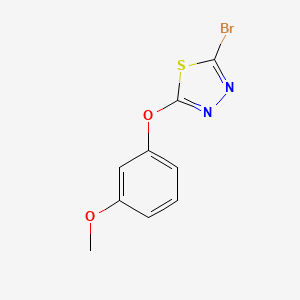
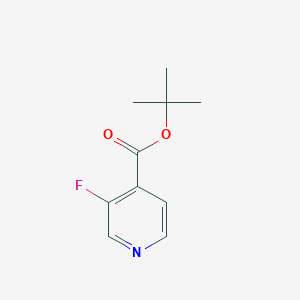

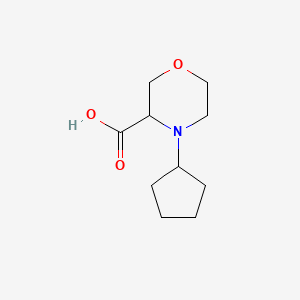
![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)
